Compound Description: This class of compounds acts as proton pump inhibitors, suppressing gastric acid secretion to control hyperacidity complications []. Substitutions on the phenyl ring lead to varying levels of H+/K+-ATPase inhibition.
Relevance: While sharing a benzamide group with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, this compound class differs significantly in its core structure. The presence of a quinazolinone ring instead of the ethoxypyridazine system in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide leads to a distinct mode of action and biological activity [].
Compound Description: These derivatives are recognized for their potent anticancer activity against Ehrlich ascites carcinoma (EAC) in mice []. The study emphasized their effectiveness compared to the standard medication, bleomycin.
Compound Description: This specific compound forms the basis for a granular composition used in pharmaceutical preparations [, ].
Relevance: This compound, despite sharing the amide functional group with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, differs greatly in its core structure. The complex multi-ring system involving a dihydropyridine, triazole, and indazole, along with the methylthiopyrrolidine carboxamide substituent, contrasts sharply with the simple phenyl-ethoxypyridazine framework of N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [, ]. This disparity in structure emphasizes the wide array of chemical structures used in drug development.
Compound Description: AP24534 acts as a potent pan-inhibitor of BCR-ABL kinase, effectively targeting the T315I gatekeeper mutant resistant to other approved agents [].
Compound Description: These derivatives, synthesized from 3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aniline, exhibit good to moderate antimicrobial activity [].
Relevance: This series of compounds, along with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, belongs to the broader category of N-phenyl-substituted heterocyclic amides. Specifically, they share a common structural motif of a phenyl ring directly attached to a substituted pyridazine ring, further connected to the nitrogen of the amide group. This shared scaffold suggests a potential starting point for exploring structure-activity relationships and developing novel compounds with enhanced antimicrobial properties [].
Compound Description: ABBV-075/Mivebresib is a potent and orally available bromodomain and extraterminal domain (BET) family bromodomain inhibitor with applications in oncology and inflammation [].
Relevance: While both ABBV-075/Mivebresib and N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide have an aromatic ring directly linked to a nitrogen atom, which further connects to an amide group, their core structures differ significantly. ABBV-075/Mivebresib incorporates a pyrrolopyridone core and a difluorophenoxy group, which contribute to its interaction with BET bromodomains, distinct from the ethoxypyridazine substitution in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [].
Compound Description: This compound, synthesized through the Ugi four-component reaction (U-4CR), possesses a benzamide moiety and a boronate ester group [].
Compound Description: This compound displays potent dual inhibitory activity against discoidin domain receptors 1 and 2 (DDR1 and DDR2), with potential anti-inflammatory applications [].
Compound Description: This compound features a U-shaped pyrazole derivative and forms a three-dimensional network in its crystal packing through various hydrogen bonds [].
Relevance: Although sharing the benzamide group with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, this compound differs in its core structure. It incorporates a pyrazole ring linked through an acetamido bridge to a phenyl ring, contrasting with the directly attached ethoxypyridazine in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [].
Compound Description: This compound, commercially known as Imatinib mesylate, acts as a tyrosine kinase inhibitor, primarily targeting BCR-ABL tyrosine kinase. It is widely used in treating various forms of leukemia, including chronic myeloid leukemia (CML), acute lymphoblastic leukemia (ALL), and gastrointestinal stromal tumors (GIST) [, , , , , , , ].
Compound Description: [18F]Anle138b is a PET radiotracer designed to target α-synuclein aggregates, showing promise for early diagnosis of Parkinson's disease and related α-synucleinopathies [].
Relevance: While both [18F]Anle138b and N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide share an aromatic ring, they differ significantly in their overall structure and purpose. [18F]Anle138b features a pyrazole ring with a bromophenyl and a fluorobenzodioxol substituent, which contribute to its binding affinity for α-synuclein aggregates, contrasting with the ethoxypyridazine and benzamide moieties in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [].
Compound Description: This compound demonstrates elastase inhibition, free radical scavenging activity, and DNA binding ability, making it a potential candidate for various biological applications [].
Compound Description: This compound serves as a precursor for different crystalline forms of its salts, each with potential applications in pharmaceuticals [, , , , ].
Compound Description: Inspired by the anti-tubercular drug pyrazinamide, these novel derivatives exhibit significant activity against Mycobacterium tuberculosis H37Ra [].
Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor, showing potential in treating CNS diseases [].
Relevance: While sharing an aromatic ring system with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, PSNCBAM-1 differs significantly in its structure and target. It features a urea linker connecting two phenyl rings, one substituted with a chlorophenyl group and the other with a pyrrolidinylpyridine group. These structural distinctions highlight the specificity required for targeting distinct receptors like CB1, contrasting with the ethoxypyridazine and benzamide moieties in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [].
Compound Description: Synthesized using ultrasound-assisted methods, these azetidinone derivatives show promising anti-tubercular activity with minimal cytotoxicity [, ].
Compound Description: This compound features a cyclohexene ring in a slightly distorted half-chair conformation and exhibits intramolecular hydrogen bonding [].
Relevance: Although sharing a carbonyl group adjacent to a phenyl ring with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, this compound differs significantly in its overall structure. It features a tetrahydrobenzothiophene ring system linked to a hydroxybenzylidene group through an imine bond, contrasting with the ethoxypyridazine and benzamide moieties in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [].
Compound Description: Ponatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) [].
3-[3-(N,N-Dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) and O-methylated analogs
Compound Description: GR-55562 and its analogs explore the influence of side chain conformation on the binding affinity and intrinsic activity at 5-HT1B receptors [].
Compound Description: This benzamide derivative exhibits potent class I selective HDAC inhibitory activity, showing potential as an oral anticancer drug candidate [].
Compound Description: This class of compounds is synthesized by reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. They exhibit potential for various biological activities, including Insulysin inhibition, CTGF expression inhibition, Glutamyl endopeptidase II inhibition, and Transcription factor STAT3 inhibition [].
Compound Description: Synthesized via the Darzens reaction, these quinolinyl epoxy ketones demonstrate good antioxidant, antibacterial, and antifungal activities [].
Compound Description: This compound, synthesized from syringic acid and sulfamethoxazole, displays distinct crystal packing features due to its hydrogen bonding capabilities [].
Relevance: Although sharing a benzamide group with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, this compound features a sulfamoyl linker connecting a methyloxazole ring to a dimethoxyhydroxyphenyl group, contrasting with the directly attached ethoxypyridazine in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide []. This difference highlights the diverse structural modifications possible on the benzamide scaffold.
Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signalling pathway inhibitor with potential applications in cancer treatment [].
Compound Description: This compound exhibits potential in preventing and treating neurodegenerative diseases, specifically targeting the S1 pocket of GCP II [].
Relevance: Although sharing the benzamide group with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, this compound features a methoxyphenethyl substituent on the benzamide nitrogen and a dioxopyrrolidine ring linked to a methoxyphenyl group. These structural differences contribute to its specific interaction with GCP II and its potential in treating neurodegenerative diseases, contrasting with the ethoxypyridazine in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.